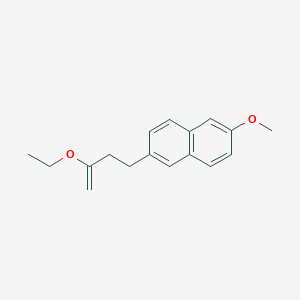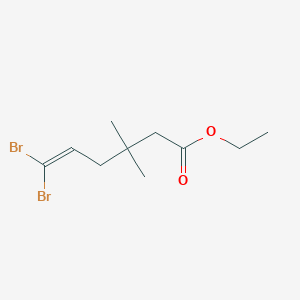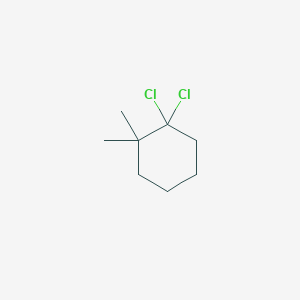
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane is a complex organosilicon compound It is characterized by its unique structure, which includes multiple oxygen and sulfur atoms, as well as silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane involves multiple steps. One common method involves the reaction of tetramethylsilane with sulfur and oxygen-containing reagents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce silanes or siloxanes.
Scientific Research Applications
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism by which 2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidinone: Another organosilicon compound with similar structural features.
2,2,6,6-Tetramethyl-4-piperidinone hydrochloride: Shares some chemical properties but differs in its reactivity and applications.
Hexamethylacetone: A simpler ketone with related structural elements.
Uniqueness
2,2,10,10-Tetramethyl-4,4,6,6,8,8-hexaoxo-3,5,7,9-tetraoxa-4lambda~6~,6lambda~6~,8lambda~6~-trithia-2,10-disilaundecane is unique due to its complex structure, which includes multiple oxygen and sulfur atoms, as well as silicon atoms
Properties
CAS No. |
62999-69-3 |
|---|---|
Molecular Formula |
C6H18O10S3Si2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
bis(trimethylsilyloxysulfonyl) sulfate |
InChI |
InChI=1S/C6H18O10S3Si2/c1-20(2,3)15-18(9,10)13-17(7,8)14-19(11,12)16-21(4,5)6/h1-6H3 |
InChI Key |
RVHLLDZJFQXESD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OS(=O)(=O)OS(=O)(=O)OS(=O)(=O)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


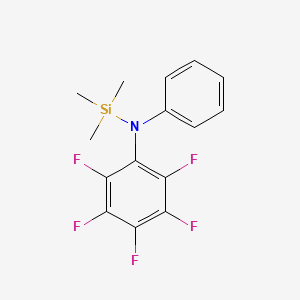
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
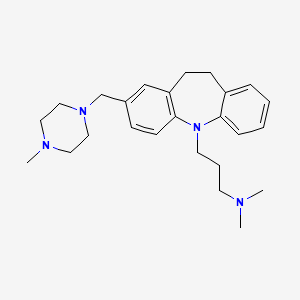
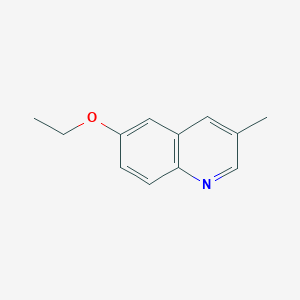

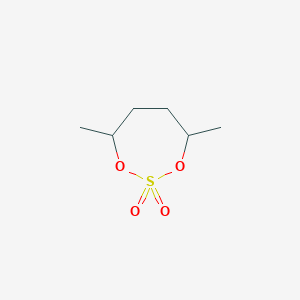

![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanamide](/img/structure/B14500721.png)
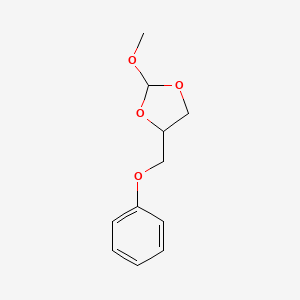

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
